Labetalol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Hypertension Management

Mechanism exploration

Studies investigate how labetalol's combined alpha and beta-adrenergic blocking effects contribute to blood pressure reduction. Research explores its impact on heart rate, renin-angiotensin-aldosterone system (RAAS) activity, and vascular tone National Institutes of Health (NIH) website: ).

Comparison studies

Researchers compare labetalol's efficacy and safety profile with other antihypertensive medications in different patient populations. This helps determine the optimal use cases for labetalol within hypertension management strategies Journal of Hypertension: .

Cardiovascular Research

Heart failure studies

Labetalol's potential role in managing heart failure is being explored. Research investigates its effectiveness in improving symptoms, reducing mortality, and impacting cardiac remodeling European Journal of Heart Failure: .

Preeclampsia management

Studies assess labetalol's safety and efficacy in controlling severe hypertension associated with preeclampsia, a pregnancy complication American Journal of Obstetrics and Gynecology: .

Other Research Areas

Atherosclerosis

Labetalol's impact on atherogenesis (plaque buildup in arteries) is being investigated. Studies explore if it influences risk factors like inflammation and oxidative stress Cardiovascular Research: .

Migraine prevention

Research is ongoing to determine if labetalol can help prevent migraines, given its potential to affect blood vessel constriction The Journal of Headache and Pain: .

Labetalol is a medication primarily used to treat high blood pressure (hypertension) and manage conditions such as angina. It functions as a combined alpha and beta-adrenergic antagonist, meaning it blocks both alpha-1 and beta-adrenergic receptors, leading to decreased peripheral vascular resistance and lower blood pressure without significantly altering heart rate or cardiac output. Labetalol is available in various forms, including oral tablets and intravenous formulations, and is often prescribed for both chronic hypertension and acute hypertensive crises .

Labetalol's mechanism of action is due to its dual antagonism of adrenergic receptors. It competitively blocks beta-1 and beta-2 receptors, reducing the effects of epinephrine (adrenaline) on the heart, leading to a decrease in heart rate and contractility []. Additionally, labetalol blocks alpha-1 receptors in blood vessels, causing vasodilation (relaxation) and lowering blood pressure []. This combined effect provides a more balanced approach to blood pressure control compared to traditional beta-blockers.

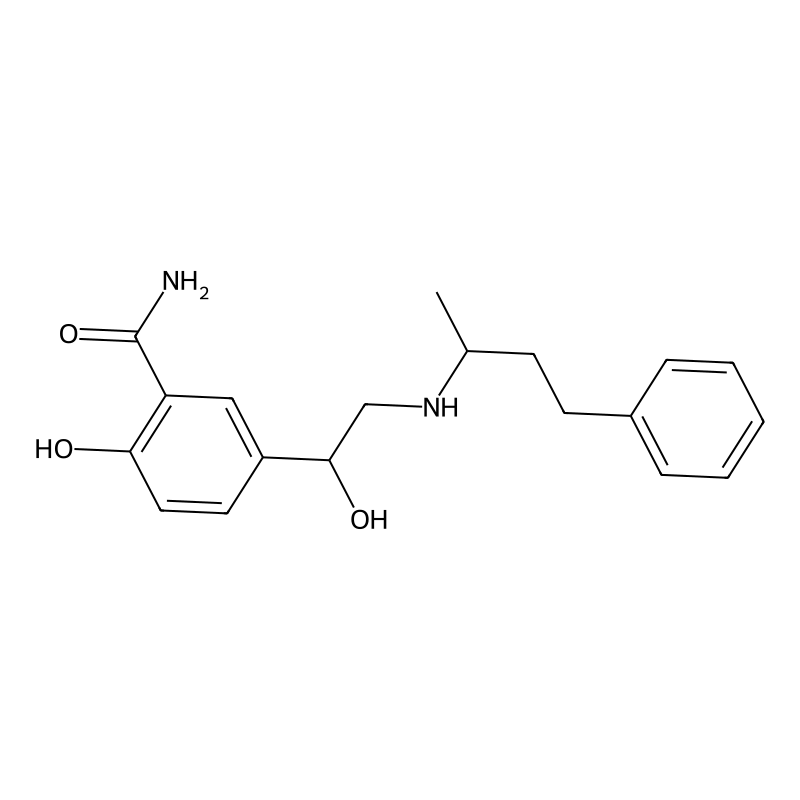

Labetalol's chemical structure allows it to undergo various metabolic reactions within the body. Primarily, it is metabolized in the liver through glucuronidation, resulting in inactive glucuronide conjugates that are excreted in urine. The main metabolic pathway involves N-dealkylation to form metabolites such as 3-amino-1-phenylbutane, which can further be transformed into other compounds like benzylacetone . The chemical formula for labetalol is C₁₉H₂₄N₂O₃, and its molecular weight is approximately 328.4055 g/mol .

Labetalol exhibits significant biological activity as a non-selective antagonist of beta-adrenergic receptors (β₁ and β₂) and an antagonist of alpha-1 adrenergic receptors. The drug's action leads to vasodilation and a reduction in blood pressure, making it effective for treating hypertension. Its unique mechanism allows for a favorable hemodynamic profile, producing a dose-dependent decrease in blood pressure with minimal reflex tachycardia . The drug's intrinsic sympathomimetic activity also contributes to its effects on heart rate and vascular resistance .

The synthesis of labetalol involves several steps that include the formation of key intermediates followed by specific coupling reactions. One common method begins with the synthesis of a substituted benzamide, which is then reacted with an amine to introduce the necessary substituents that confer its pharmacological properties. The process typically requires careful control of reaction conditions to ensure the formation of the desired stereoisomers, as labetalol has two chiral centers that result in four stereoisomers, each with varying levels of activity .

Labetalol is primarily indicated for:

- Hypertension: Used in both chronic management and acute hypertensive emergencies.

- Angina: Helps alleviate symptoms associated with chest pain.

- Pregnancy-Induced Hypertension: Often used due to its safety profile during pregnancy.

- Sympathetic Overactivity Syndrome: Effective in managing symptoms related to this condition .

Labetalol interacts with various medications and substances, which can influence its effectiveness and safety profile. Notable interactions include:

- Other Antihypertensives: May have additive effects when combined with other blood pressure-lowering drugs.

- Beta Agonists: Can potentially reduce the effectiveness of bronchodilators in patients with asthma or chronic obstructive pulmonary disease.

- Alcohol: Concurrent use may enhance hypotensive effects.

- CYP450 Enzyme Inhibitors: Certain drugs may alter labetalol metabolism, affecting its plasma levels .

Labetalol shares similarities with several other adrenergic antagonists but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Type | Unique Features |

|---|---|---|

| Propranolol | Non-selective beta-blocker | First beta-blocker developed; lipophilic; crosses blood-brain barrier. |

| Carvedilol | Non-selective beta-blocker & alpha-blocker | Strong antioxidant properties; used for heart failure. |

| Dilevalol | Mixed antagonist | Stereoisomer of labetalol; selective for beta-adrenergic receptors. |

| Atenolol | Selective beta-1 blocker | Less lipophilic; primarily affects cardiac output without significant peripheral effects. |

Labetalol's unique dual-action mechanism (both alpha and beta antagonism) makes it particularly effective for managing hypertension without causing significant reflex tachycardia, unlike many other beta-blockers .

Labetalol hydrochloride exhibits distinct ultraviolet-visible absorption characteristics that form the foundation for quantitative analytical methods. The compound demonstrates multiple absorption maxima across the ultraviolet and visible regions, with variations depending on the solvent system and chemical environment employed [1] [2].

The primary absorption maximum of labetalol in basic media occurs at 245.3 nanometers when analyzed in 0.5 normal sodium hydroxide solution [1]. This alkaline environment enhances the compound's chromophoric properties, providing excellent linearity over the concentration range of 20-45 micrograms per milliliter with a correlation coefficient greater than 0.998 [1]. Under neutral aqueous conditions, labetalol displays absorption maxima at 206, 232, and 302 nanometers, with the 302-nanometer peak being most commonly utilized for analytical purposes [2] [3].

The Japanese Pharmacopoeia method specifies ultraviolet-visible spectrophotometric identification using 0.05 molar sulfuric acid solution, where labetalol exhibits a characteristic absorption maximum between 300 and 304 nanometers [4]. This wavelength region provides sufficient sensitivity for pharmaceutical quality control applications while maintaining specificity for the compound.

Advanced spectrophotometric methodologies have been developed utilizing chemical derivatization to enhance sensitivity and selectivity. The diazonium coupling reaction between labetalol and 4-aminobenzenesulfonic acid produces a colored azo compound with maximum absorption at 395 nanometers [5]. This method demonstrates exceptional analytical performance with a molar absorptivity of 2.874 × 10⁴ liters per mole per centimeter and linearity range of 0.8-17.6 micrograms per milliliter [5]. The limit of detection achieves 0.08 micrograms per milliliter, representing superior sensitivity compared to direct ultraviolet methods [5].

Kinetic spectrophotometric approaches utilizing potassium permanganate oxidation provide alternative quantitative methodologies. The oxidation reaction produces manganate ions with characteristic absorption at 605 nanometers, enabling quantification over the range of 10-200 micrograms per milliliter with a molar absorptivity of 2.13 × 10³ liters per mole per centimeter [6]. The method demonstrates excellent precision with relative standard deviation values below 2 percent [6].

Derivative spectrophotometry techniques overcome spectral interference issues encountered in complex matrices. First and second derivative spectra of labetalol exhibit zero-crossing points at 245.32 and 266.03 nanometers respectively, enabling selective determination in binary mixtures [7]. The linearity range extends from 12.80 to 44.80 micrograms per milliliter with correlation coefficients exceeding 0.9977 [7].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of labetalol through detailed analysis of proton and carbon-13 chemical environments. The compound's molecular framework contains multiple distinct magnetic environments that produce characteristic resonance patterns essential for identification and purity assessment [8].

Proton nuclear magnetic resonance analysis of labetalol in deuterated dimethyl sulfoxide reveals complex multipicity patterns reflecting the compound's stereochemical complexity. The molecule exists as a mixture of four stereoisomers due to two chiral centers, contributing to spectral complexity in the aliphatic region [8]. The aromatic protons associated with the phenyl substituent appear as characteristic multiplets in the 7.0-7.4 parts per million region, while the benzene ring protons of the main chromophore system resonate between 6.8 and 7.2 parts per million [8].

The hydroxyl functionalities present distinct chemical shift patterns depending on their chemical environment and hydrogen bonding interactions. The phenolic hydroxyl group exhibits exchange behavior with deuterated solvents, appearing as a broad signal around 9.5 parts per million in dimethyl sulfoxide-d6 [8]. The secondary alcohol functionality resonates at approximately 5.2 parts per million as a doublet due to coupling with the adjacent methine proton [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides unambiguous structural confirmation through assignment of individual carbon environments. The carbonyl carbon of the amide functionality resonates at 173.5 parts per million, characteristic of secondary amide systems [8]. Aromatic carbons appear in the expected 110-160 parts per million region, with quaternary carbons typically exhibiting lower intensity due to longer relaxation times [8].

The aliphatic carbon framework displays characteristic patterns reflecting the propylamine substitution pattern. The methine carbon bearing the hydroxyl group resonates at 71.2 parts per million, while the adjacent methylene carbon appears at 58.4 parts per million [8]. The terminal methyl group of the propyl chain produces a signal at 22.1 parts per million, providing a reliable reference for integration calculations [8].

Quantitative nuclear magnetic resonance methodologies enable precise purity determination through integration ratio analysis. The method demonstrates accuracy within 0.4 percent expanded uncertainty with coverage factor k=2, making it suitable for primary reference standard certification [8]. The technique requires careful attention to relaxation delay optimization to ensure quantitative integration of all carbon signals [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of labetalol reveals characteristic fragmentation pathways that provide structural information and enable selective detection in complex matrices. The compound undergoes predictable cleavage reactions under various ionization conditions, producing diagnostically useful fragment ions [9] [10].

Under electrospray ionization conditions in positive mode, labetalol forms stable protonated molecular ions at mass-to-charge ratio 329.3 corresponding to the molecular formula C₁₉H₂₄N₂O₃·H⁺ [10]. The protonation occurs preferentially at the secondary amine nitrogen due to its higher basicity compared to the amide functionality [10]. This molecular ion serves as the precursor for tandem mass spectrometry experiments enabling structural confirmation and quantitative analysis [10].

The primary fragmentation pathway involves cleavage of the carbon-carbon bond adjacent to the secondary amine, producing a stable fragment ion at mass-to-charge ratio 162 [10]. This fragmentation represents loss of the substituted benzamide moiety (mass 167 daltons) and occurs through charge-directed dissociation mechanisms [10]. The resulting fragment retains the protonated amine functionality, ensuring efficient charge retention and high fragment abundance [10].

Secondary fragmentation pathways include loss of the hydroxyl groups through dehydration reactions. Loss of water (18 daltons) from the molecular ion produces fragments at mass-to-charge ratio 311, while elimination of the phenolic hydroxyl as water generates ions at mass-to-charge ratio 310 [9]. These processes involve intramolecular hydrogen transfer mechanisms facilitated by the compound's conformational flexibility [9].

Collision-induced dissociation experiments reveal energy-dependent fragmentation behavior characteristic of beta-blocker compounds. At low collision energies (10-20 electron volts), the molecular ion predominates with minimal fragmentation [9]. Increasing collision energy to 30-40 electron volts promotes extensive fragmentation, producing complex spectra containing multiple diagnostic ions [9]. The fragmentation efficiency correlates with the collision gas pressure and target thickness in the collision cell [9].

Ion trap mass spectrometry enables multistage fragmentation experiments providing detailed structural information. Isolation of the primary fragment at mass-to-charge ratio 162 followed by further collision-induced dissociation yields secondary fragments at masses 116, 132, and 91 [11]. These patterns reflect cleavage of the aromatic substituents and provide additional confirmation of structural assignments [11].

Negative ion electrospray ionization produces molecular anions through deprotonation of the phenolic hydroxyl group. The resulting ion at mass-to-charge ratio 327.2 exhibits different fragmentation behavior compared to positive ion mode [12]. Primary fragmentation involves loss of the substituted amine side chain, producing fragments characteristic of the hydroxybenzamide core structure [12].

High-Performance Liquid Chromatography Method Development

High-performance liquid chromatography method development for labetalol requires careful optimization of stationary phase selection, mobile phase composition, and detection parameters to achieve adequate resolution and sensitivity. The compound's amphoteric nature and stereochemical complexity present unique analytical challenges requiring systematic approach to method optimization [13] [14].

Reversed-phase chromatography using octadecylsilane stationary phases provides the most widely applicable separation mechanism for labetalol analysis. Traditional silica-based columns demonstrate acceptable performance when operated under controlled pH conditions to minimize silanol interactions [15]. The compound's basic secondary amine functionality exhibits strong retention on conventional reversed-phase materials, requiring careful mobile phase optimization to achieve acceptable peak symmetry [15].

Mixed-mode stationary phases incorporating both hydrophobic and ionic interaction mechanisms offer superior selectivity for labetalol analysis. Primesep B columns utilizing cation-exchange functionality enable baseline separation of stereoisomeric forms under isocratic conditions [14]. The optimized mobile phase consists of 15 percent acetonitrile with 0.2 percent sulfuric acid modifier, providing adequate retention and peak shape at a flow rate of 0.7 milliliters per minute [14].

Advanced mixed-mode columns such as Primesep 200 demonstrate enhanced performance for pharmaceutical applications. The optimized separation employs 40 percent acetonitrile in water with 0.2 percent formic acid, enabling detection at 300 nanometers with excellent sensitivity [14]. This method provides baseline resolution of labetalol from potential impurities within a reasonable analysis time [14].

Mobile phase pH optimization plays a critical role in achieving acceptable chromatographic performance. The compound's pKa values of 7.35 (phenolic hydroxyl) and 9.42 (secondary amine) influence ionization state and retention behavior [16]. Operating at pH 3-4 ensures complete protonation of the amine functionality, promoting consistent retention and peak shape [15]. Buffer selection requires consideration of ultraviolet transparency and mass spectrometry compatibility when applicable [15].

Gradient elution methodologies enable separation of labetalol from degradation products and impurities while maintaining reasonable analysis times. Trifluoroacetic acid gradient systems provide excellent peak resolution for stability-indicating applications [15]. The optimized gradient program employs linear increase from 100 percent aqueous trifluoroacetic acid to 100 percent acetonitrile over 14 minutes, followed by equilibration period [15].

Detection wavelength optimization balances sensitivity with selectivity requirements. The 230-nanometer wavelength provides maximum sensitivity for most applications while maintaining adequate specificity [13]. Alternative wavelengths at 246 and 302 nanometers offer improved selectivity for specific applications requiring enhanced discrimination against interfering substances [13].

Chiral separation methodologies enable resolution of individual stereoisomers using pre-column derivatization approaches. 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate serves as an effective chiral derivatization reagent, producing diastereomeric thiourea derivatives separable on conventional octadecylsilane columns [17]. The optimized mobile phase composition of 51:49 methanol:phosphate buffer (pH 7.0) enables baseline resolution of all four stereoisomers [17].

Method validation parameters demonstrate excellent analytical performance across multiple validation criteria. Linearity ranges typically extend from sub-microgram to several hundred micrograms per milliliter depending on detection methodology [13]. Precision studies yield relative standard deviation values below 2 percent for replicate analyses, while accuracy assessments demonstrate recovery values between 95 and 105 percent [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.7

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Antihypertensive

Labetalol hydrochloride is an alpha and beta-adrenergic blocking agent. The drug is commercially available as a racemic mixture of its 4 stereoisomers. The RR isomer has about 2-4 times the beta-adrenergic blocking activity of the racemic mixture but has only minimal alpha1-adrenergic blocking activity; most of the alpha1-adrenergic blocking activity of the drug is attributable to the SR isomer. The RR isomer also appears to possess some beta2-agonist activity. /Labetalol hydrochloride/

Labetalol hydrochloride is used in the management of hypertension. The drug has been used as monotherapy or in combination with other classes of antihypertensive agents. The drug is at least as effective as pure beta-adrenergic blocking agents, thiazide diuretics, methyldopa, or clonidine. ... Iv labetalol hydrochloride is used to control blood pressure in patients with severe hypertension or hypertensive emergencies. Unlike other currently available parenteral hypotensive agents, labetalol usually produces a prompt, but gradual reduction of blood pressure without substantial changes in heart rate or cardiac output. Iv labetalol appears to adequately reduce blood pressure in about 80-90% of patients with severe hypertension or hypertensive emergencies, irrespective of etiology, and may be useful even when other drugs have failed. /Labetalol hydrochloride/

For more Therapeutic Uses (Complete) data for LABETALOL (9 total), please visit the HSDB record page.

Pharmacology

Labetalol is a third generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties. Labetalol competitively binds to alpha-1-adrenergic receptors in vascular smooth muscle, thereby inhibiting the adrenergic stimulation of endothelial cell function and vasoconstriction in peripheral blood vessels. This agent also binds to beta-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in adrenergic stimulation. The result is a decrease in resting and exercise heart rates, cardiac output, and in both systolic and diastolic blood pressure, thereby resulting in vasodilation, and negative chronotropic and inotropic cardiac effects.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AG - Alpha and beta blocking agents

C07AG01 - Labetalol

Mechanism of Action

A specific competitive antagonist at both alpha- and beta-adrenergic receptor sites.

Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of ORS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. ... beta-Blockers are classified as cardioselective based on their ability to antagonize the cardiac (beta1) but not the peripheral (beta2) receptors. However, cardioselectivity is incomplete and dose dependent and disappears at high doses. /Class II beta-Blockers/

The principal physiologic action of labetalol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors) and alpha1-receptors within vascular smooth muscle. In addition to inhibiting access of endogenous or exogenous catecholamines to beta-adrenergic receptors, labetalol has been shown to exhibit some intrinsic beta2-agonist activity in animals; however, the drug exerts little, if any, intrinsic beta1-agonist activity. Labetalol does not exhibit intrinsic alpha-adrenergic agonist activity. There is some evidence from animal studies suggesting that the drug may have a vasodilating effect, possibly resulting from a direct or beta2-agonist action. In animals, at doses greater than those required for alpha- or beta-adrenergic blockade, labetalol also has a membrane stabilizing effect on the heart which is similar to that of quinidine; however, this effect is unlikely to be clinically important since it occurs only at doses higher than those required for alpha- or beta-adrenergic blockade.

The hemodynamic effects of labetalol are variable following oral or iv administration. Labetalol, unlike pure beta-adrenergic blocking agents, produces a dose dependent (at usual doses) decrease in systemic arterial blood pressure and systemic vascular resistance without a substantial reduction in resting heart rate, cardiac output, or stroke volume, apparently because of its combined alpha- and beta-adrenergic blocking activity. Labetalol effectively reduces blood pressure in the standing or supine position, but because of the drug's alpha1-adrenergic blocking activity, the effect on blood pressure is position dependent; labetalol induced decreases in blood pressure are greater in the standing than in the supine position, and orthostatic hypotension can occur. The blunting of exercise induced increases in blood pressure by oral or iv labetalol is generally greater than that produced by pure beta-adrenergic blocking agents (eg; propranolol), but the blunting of exercise induced tachycardia produced by labetalol is generally less than that produced by pure beta-adrenergic blocking agents.

The electrophysiologic effects of labetalol are variable and appear to be mediated via the drug's myocardial beta1-adrenergic blocking activity. Labetalol may decrease conduction velocity through the atrioventricular node and increase the atrial effective refractory period, but the drug appears to have inconsistent effects on sinoatrial conduction time and the atrioventricular nodal refractory period; the decrease in atrioventricular nodal conduction velocity produced by labetalol is less than that produced by pure beta-adrenergic blocking agents. In healthy individuals and in patients with cardiac disease (eg, coronary artery disease), labetalol generally has little effect on sinus rate, intraventricular conduction, the His-Purkinje system, or duration of the QRS complex. In one study in hypertensive patients, oral labetalol therapy was associated with a substantial reduction in ventricular premature contractions, and in another study in hypertensive patients, iv labetalol rapidly restored sinus rhythm in some patients with supraventricular or ventricular arrhythmias.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Radiolabelled doses of labetalol are 55-60% recovered in the urine and 12-27% recovered in the feces.

In normotensive patients, the volume of distribution is 805L. In hypertensive patients, the volume of distribution is between 188-747L with an average of 392L.

Labetalol has a plasma clearance of approximately 1500mL/min and a whole blood clearance of 1100mL/min.

Cardioselective beta-blockers /including labetalol/ tend to be hydrophilic, whereas nonselective beta blockers tend to be lipophilic. The property of lipophilicity is an essential factor for the expression of nonselectivity. Lopophilic beta-blockers generally undergo hepatic elimination and distribute well into all body compartments, including the brain. Hydrophilic beta-blockers usually are excreted unchanged by the kidney and enter deep body compartments with difficulty. /From table/

Beta-blocker drugs are rapidly absorbed, with a bioavailability varying between 30% and 90% because of the large first-pass hepatic extraction. ... Most beta-blockers ... have apparent volumes of distribution greater than 1 l/kg /Class II beta-blockers/

Labetalol hydrochloride is rapidly and approximately 90-100% absorbed from the GI tract following oral administration, but the drug undergoes extensive first pass metabolism in the liver and/or GI mucosa. Only about 25% of an oral dose reaches systemic circulation unchanged in fasted adults. Although absolute bioavailability in one study reportedly ranged from 11-86% (mean: 33%) following oral administration of a single 100 mg dose in fasted adults, the considerable interindividual variability in this study may have resulted from use of a relatively insensitive spectrofluorometric assay. Food delays GI absorption of labetalol hydrochloride but increases absolute bioavailability of the drug, possibly by decreasing first pass metabolism and/or hepatic blood flow. Following oral administration of a single 200 mg dose in healthy adults in one study, absolute bioavailability of the drug averaged 26 and 36% in the fasted and nonfasted state, respectively. First pass metabolism may also be reduced and bioavailability substantially increased in geriatric patients and in patients with hepatic dysfunction. However, in one study in patients with hepatosplenic schistosomiasis, mean absolute bioavailability of the drug was reportedly decreased when compared with healthy individuals. Oral cimetidine increases, and glutethimide decreases, the bioavailability of labetalol. Concomitant oral administration of labetalol hydrochloride and hydrochlorothiazide does not affect the bioavailability of either drug.

Following multiple dose oral administration of labetalol hydrochloride, peak plasma concentrations are generally achieved within 40 min to 2 hr. Peak plasma concentrations reportedly increase proportionately with oral dosage at dosages ranging from 100 mg to 3 g daily. In one study in hypertensive patients, peak plasma labetalol concentration following oral administration of 200 mg 3 times daily or 300 mg twice daily averaged 323 or 430 ng/ml, respectively, and the steady state plasma drug concentration averaged 149 or 145 ng/ml, respectively; based on pharmacokinetic and pharmacodynamic (ie, blood pressure response) evaluation, these dosage regimens were considered equivalent. Following iv injection over 1 min of a 1.5 mg/kg dose of labetalol hydrochloride in one study, a mean peak plasma concentration of about 5.7 ug/ml occurred 2 min after injection and plasma concentration had declined to an average of 575 ng/ml at 10.5 min after injection.

For more Absorption, Distribution and Excretion (Complete) data for LABETALOL (14 total), please visit the HSDB record page.

Metabolism Metabolites

Labetalol is extensively metabolized in the liver and possibly in the GI mucosa following oral administration, principally by conjugation with glucuronic acid. The major metabolite is the O-alkylglucuronide, with smaller amounts of the O-phenylglucuronide and N-glucuronide being formed. Following oral administration, labetalol undergoes extensive first pass metabolism in the liver and/or GI mucosa.

Primarily hepatic, undergoes significant first pass metabolism Route of Elimination: These metabolites are present in plasma and are excreted in the urine, and via the bile, into the feces. Half Life: 6-8 hours

Associated Chemicals

Wikipedia

Indoxyl

Drug Warnings

Adverse reations depend more on drug affinity for B1 and B2 receptors than overdose does. B1 Blockade (antagonist) activity causes decreased sinus rate, contractility, and conduction, decreased renin release, and decreased aqueous humor formation. B2 Blockade produces bronchiolar and arteriolar smooth muscle constriction, decreasd insulin secretion and decreased lipolysis and glucogenolysis resulting in decreased blood fatty acids and glucose. /Class II beta-Blockers/

Labetalol shares the toxic potentials of beta-adrenergic and postsynaptic alpha1-adrenergic blocking agents, and the usual precautions of these agents should be observed. When labetalol is used in fixed combination with hydrochlorothiazide, the cautions, precautions, and contraindications associated with thiazide diuretics must be considered in addition to those associated with labetalol.

Labetalol should be used with caution in patients with inadequate cardiac function, since congestive heart failure may be precipitated by blockade of beta-adrenergic stimulation when labetalol therapy is administered. In addition, in patients with latent cardiac insufficiency, prolonged beta-adrenergic blockade may lead to cardiac failure. Although beta-adrenergic blocking agents should be avoided in patients with overt congestive heart failure, labetalol may be administered cautiously, if necessary, to patients with well-compensated heart failure (e.g., those controlled with cardiac glycosides and/or diuretics). Patients receiving labetalol therapy should be instructed to consult their physician at the first sign or symptom of impending cardiac failure and should be adequately treated (e.g., with a cardiac glycoside and/or diuretic) and observed closely; if cardiac failure continues, labetalol should be discontinued, gradually if possible.

For more Drug Warnings (Complete) data for LABETALOL (17 total), please visit the HSDB record page.

Biological Half Life

Plasma concentrations of labetalol appear to decline in a biphasic or possibly triphasic manner. In healthy adults and adults with hypertension, the half-life in the distribution phase has been reported to average 6-44 min and the half-life in the terminal elimination phase (t1/2beta) has been reported to average 2.5-8 hr. The variability in reported mean half-lives for the drug may have resulted in part from use of a relatively insensitive spectrofluorometric assay in some studies. The manufacturers state that the drug has a plasma elimination half-life of 5.5 or 6-8 hr following iv or oral administration, respectively. The elimination half-life of the drug appears to be unchanged in individuals with renal or hepatic impairment, but may be increased in patients with severe renal impairment (eg; creatinine clearance less than 10 ml/min) undergoing dialysis and slightly increased (but within the reported range) in geriatric individuals.

Use Classification

Analytic Laboratory Methods

Interactions

When labetalol is administered with diuretics or other hypotensive drugs, the hypotensive effect may be increased. ... When beta-adrenergic blocking agents are administered with calcium-channel blocking agents, therapeutic as well as adverse effects may be additive.

Concomitant administration of iv labetalol and halothane anesthesia results in asynergistic hypotensive effect, the degree and duration of which may be controlled by adjusting the halothane concentration; however, excessive hypotension can result in a large reduction in cardiac output and an increase in central venous pressure.

Concomitant administration of oral cimetidine has been shown to substantially increase the absolute bioavailability of oral labetalol, possibly via enhanced absorption or decreased first pass hepatic metabolism of labetalol.

For more Interactions (Complete) data for LABETALOL (10 total), please visit the HSDB record page.

Stability Shelf Life

Labetalol hydrochloride is most stable in solutions having a pH of 2- 4. The drug is physically and chemically compatible with the following iv solutions: 5% dextrose; 0.9% sodium chloride; 2.5% dextrose and 0.45% sodium chloride; 5% dextrose and 0.2, 0.33, or 0.9% sodium chloride; 5% dextrose and lactated Ringer's or Ringer's; lactated Ringer's; or Ringer's. Following dilution of labetalol hydrochloride injection with one of these iv solutions, solutions containing 1.25-3.75 mg/ml are stable for at least 24 hrs when refrigerated or stored at room temperature. In one study, these solutions were stable for at least 72 hrs at 4 or 25 °C. Appreciable changes in pH or osmolarity of these iv solutions did not occur following admixture of labetalol hydrochloride injection. The drug is physically and/or chemically incompatible with 5% sodium bicarbonate injection; labetalol hydrochloride solutions containing 1.25-3.75 mg/ml in 5% sodium bicarbonate have a pH of 7.6-8 and form a white precipitate, probably the free base, within 6 hrs after admixture. /Labetalol hydrochloride/

Dates

2: Fischer JH, Sarto GE, Hardman J, Endres L, Jenkins TM, Kilpatrick SJ, Jeong H, Geller S, Deyo K, Fischer PA, Rodvold KA. Influence of gestational age and body weight on the pharmacokinetics of labetalol in pregnancy. Clin Pharmacokinet. 2014 Apr;53(4):373-83. doi: 10.1007/s40262-013-0123-0. PubMed PMID: 24297680; PubMed Central PMCID: PMC4310214.

3: Liu-DeRyke X, Levy PD, Parker D Jr, Coplin W, Rhoney DH. A prospective evaluation of labetalol versus nicardipine for blood pressure management in patients with acute stroke. Neurocrit Care. 2013 Aug;19(1):41-7. doi: 10.1007/s12028-013-9863-9. PubMed PMID: 23760911.

4: Chan SW, Hu M, Ko SS, Tam CW, Fok BS, Yin OQ, Chow MS, Tomlinson B. CYP2C19 genotype has a major influence on labetalol pharmacokinetics in healthy male Chinese subjects. Eur J Clin Pharmacol. 2013 Apr;69(4):799-806. doi: 10.1007/s00228-012-1428-x. Epub 2012 Oct 23. PubMed PMID: 23090703.

5: Peacock WF, Varon J, Baumann BM, Borczuk P, Cannon CM, Chandra A, Cline DM, Diercks D, Hiestand B, Hsu A, Jois-Bilowich P, Kaminski B, Levy P, Nowak RM, Schrock JW. CLUE: a randomized comparative effectiveness trial of IV nicardipine versus labetalol use in the emergency department. Crit Care. 2011;15(3):R157. doi: 10.1186/cc10289. Epub 2011 Jun 27. PubMed PMID: 21707983; PubMed Central PMCID: PMC3219031.

6: Castiella A, Iglesias U, Zapata E, Zubiaurre L, Iribarren A. [Toxic hepatocellular hepatitis due to labetalol]. Gastroenterol Hepatol. 2015 May;38(5):326-7. doi: 10.1016/j.gastrohep.2014.06.004. Epub 2014 Jul 26. Spanish. PubMed PMID: 25073680.

7: Laha B, Hazra A. Medication error report: Intrathecal administration of labetalol during obstetric anesthesia. Indian J Pharmacol. 2015 Jul-Aug;47(4):456-8. doi: 10.4103/0253-7613.161278. PubMed PMID: 26288484; PubMed Central PMCID: PMC4527074.

8: Malesker MA, Hilleman DE. Intravenous labetalol compared with intravenous nicardipine in the management of hypertension in critically ill patients. J Crit Care. 2012 Oct;27(5):528.e7-14. doi: 10.1016/j.jcrc.2011.12.005. Epub 2012 Feb 1. PubMed PMID: 22300487.

9: Gómez Torrijos E, García Rodríguez C, Sánchez Caminero MP, Castro Jiménez A, García Rodríguez R, Feo-Brito F. First case report of acute generalized exanthematous pustulosis due to labetalol. J Investig Allergol Clin Immunol. 2015;25(2):148-9. PubMed PMID: 25997315.

10: MacCarthy EP, Bloomfield SS. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Pharmacotherapy. 1983 Jul-Aug;3(4):193-219. Review. PubMed PMID: 6310529.

11: McGuinness N, Cording V. Raynaud's phenomenon of the nipple associated with labetalol use. J Hum Lact. 2013 Feb;29(1):17-9. doi: 10.1177/0890334412467509. Epub 2012 Dec 4. PubMed PMID: 23212937.

12: Thomas CA, Moffett BS, Wagner JL, Mott AR, Feig DI. Safety and efficacy of intravenous labetalol for hypertensive crisis in infants and small children. Pediatr Crit Care Med. 2011 Jan;12(1):28-32. doi: 10.1097/PCC.0b013e3181e328d8. PubMed PMID: 20495503.

13: Carvalho TM, Cavalli Rde C, Cunha SP, de Baraldi CO, Marques MP, Antunes NJ, Godoy AL, Lanchote VL. Influence of gestational diabetes mellitus on the stereoselective kinetic disposition and metabolism of labetalol in hypertensive patients. Eur J Clin Pharmacol. 2011 Jan;67(1):55-61. doi: 10.1007/s00228-010-0896-0. Epub 2010 Sep 17. PubMed PMID: 20848091.

14: Nooij LS, Visser S, Meuleman T, Vos P, Roelofs R, de Groot CJ. The optimal treatment of severe hypertension in pregnancy: update of the role of nicardipine. Curr Pharm Biotechnol. 2014;15(1):64-9. PubMed PMID: 24720593.

15: Labetalol and hydrochlorothiazide in hypertension. Labetalol/Hydrochlorothiazide Multicenter Study Group. Clin Pharmacol Ther. 1985 Jul;38(1):24-7. PubMed PMID: 2860990.

16: Immanni S, Khan EI, Staunton M. Hypoglycaemia secondary to labetalol infusion. J Coll Physicians Surg Pak. 2011 May;21(5):297-8. doi: 05.2011/JCPSP.297298. PubMed PMID: 21575539.

17: Pugsley DJ, Nassim M, Armstrong BK, Beilin L. A controlled trial of labetalol (Trandate), propranolol and placebo in the management of mild to moderate hypertension. Br J Clin Pharmacol. 1979 Jan;7(1):63-8. PubMed PMID: 367410; PubMed Central PMCID: PMC1429617.

18: Carter BL. Labetalol. Drug Intell Clin Pharm. 1983 Oct;17(10):704-12. Review. PubMed PMID: 6354658.

19: Vlachakis ND, Maronde RF, Maloy JW, Medakovic M, Kassem N. Pharmacodynamics of intravenous labetalol and follow-up therapy with oral labetalol. Clin Pharmacol Ther. 1985 Nov;38(5):503-8. PubMed PMID: 4053487.

20: Richards DA. Pharmacological effects of labetalol in man. Br J Clin Pharmacol. 1976 Aug;3(4 Suppl 3):721-3. Review. PubMed PMID: 10949.